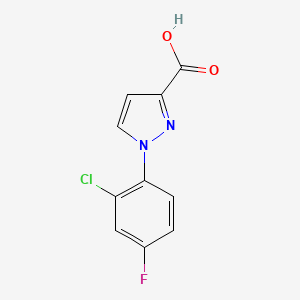

1-(2-Chloro-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H6ClFN2O2 |

|---|---|

Molecular Weight |

240.62 g/mol |

IUPAC Name |

1-(2-chloro-4-fluorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6ClFN2O2/c11-7-5-6(12)1-2-9(7)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |

InChI Key |

RGIXAYGSKFBGGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves constructing the pyrazole ring via condensation of substituted phenylhydrazines with β-diketones or equivalent precursors, followed by functional group transformations to install the carboxylic acid at the 3-position of the pyrazole ring.

Preparation via Condensation of (2-Chloro-4-fluorophenyl)hydrazine with β-Diketone

A well-documented method involves the reaction of (2-chloro-4-fluorophenyl)hydrazine with a β-diketone derivative, such as 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, in glacial acetic acid under reflux conditions. This reaction forms a furylpyrazole intermediate, which is then oxidized to the corresponding pyrazole carboxylic acid.

Step 1: Pyrazole Ring Formation

Reagents: (2-chloro-4-fluorophenyl)hydrazine (140 mmol), 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione (153 mmol)

Solvent: Glacial acetic acid (150 mL)

Conditions: Reflux for 5 hours with TLC monitoring

Workup: Concentration under reduced pressure, aqueous sodium carbonate extraction, ethyl acetate extraction, drying over anhydrous sodium sulfate, and column chromatography

Yield: 84% of furylpyrazole intermediate (yellow sticky oil)

Characterization: 1H NMR confirms aromatic and pyrazole protons

Step 2: Oxidation to Carboxylic Acid

Reagents: Furylpyrazole intermediate (52.8 mmol), potassium dihydrogen phosphate (68.4 mmol), potassium permanganate (285 mmol)

Solvent: Acetone (100 mL) and water (200 mL)

Conditions: Addition of KMnO4 in portions, reflux for 1 hour

Workup: Filtration, acidification with concentrated hydrochloric acid, ethyl acetate extraction, drying, and column chromatography

Yield: 56% of 1-(2-chloro-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (white solid, mp 149-150 °C)

Characterization: 1H NMR shows broad COOH signal and aromatic pyrazole protons

This method is detailed in a 2019 publication focusing on structure-insecticidal activity relationships and provides a robust route to the pyrazole carboxylic acid derivative with high purity and moderate yields.

Alternative Synthetic Routes Involving β-Diketone Derivatives

Other preparation methods involve the synthesis of pyrazole carboxylic acids bearing various fluoroalkyl substituents, which can be adapted for the 1-(2-chloro-4-fluorophenyl) substitution pattern.

Starting from ethyl difluoroacetate or ethyl fluoroacetate, Claisen condensation reactions yield β-diketone intermediates.

These intermediates are then reacted with methylhydrazine or substituted hydrazines at low temperatures (-25 °C to -20 °C) in dichloromethane, followed by warming and workup steps involving aqueous extraction, acidification, and filtration to isolate the pyrazole carboxylic acid.

Yields reported for these steps range from 84% to 96%, with purification achieved by recrystallization or chromatography.

While these methods focus on fluoroalkyl-substituted pyrazole carboxylic acids, the reaction conditions and strategies are applicable to the target compound by substituting the appropriate hydrazine derivative.

Preparation of Methyl Ester Derivative as a Synthetic Intermediate

The methyl ester of 1-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate, is also reported and can serve as a precursor to the acid via hydrolysis.

Molecular formula: C12H10ClFN2O2

Molar mass: 268.67 g/mol

Predicted properties: Density 1.34 g/cm³, boiling point ~390 °C, pKa ~ -0.65

This ester can be synthesized by esterification of the corresponding acid or by direct condensation methods involving benzyl halides and pyrazole carboxylates.

Data Table Summarizing Key Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes decarboxylation under strong oxidative conditions. Treatment with potassium permanganate (KMnO₄) in acidic media cleaves the carboxylic acid moiety, yielding CO₂ and forming 1-(2-chloro-4-fluorophenyl)-1H-pyrazole as the primary product. Controlled oxidation with milder agents like hydrogen peroxide (H₂O₂) selectively modifies the pyrazole ring without disrupting the aromatic system.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol, producing 1-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-methanol. This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrazole ring’s double bonds, yielding a dihydropyrazole derivative.

Esterification and Functional Group Modifications

The carboxylic acid readily forms esters under acid-catalyzed conditions. For example, refluxing with ethanol and sulfuric acid produces the ethyl ester, 1-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylate , in 85% yield. Amide derivatives are synthesized via coupling reactions with amines using HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent .

Substitution Reactions

The chloro and fluoro substituents on the phenyl ring participate in nucleophilic aromatic substitution (NAS). For instance:

-

Hydroxylation : Heating with aqueous sodium hydroxide (NaOH) replaces chlorine with a hydroxyl group.

-

Amination : Reaction with ammonia (NH₃) under high pressure yields 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid.

Cycloaddition and Ring Formation

The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds. For example, reacting with ethyl diazoacetate in the presence of zinc triflate forms a fused tricyclic structure . These reactions exploit the electron-deficient nature of the pyrazole core, enabling regioselective bond formation .

Table 1: Key Reaction Outcomes and Conditions

Mechanistic Highlights:

-

Decarboxylation : Proceeds via a six-membered transition state involving proton transfer from the carboxylic acid to the pyrazole nitrogen.

-

NAS Reactions : Fluorine’s strong electron-withdrawing effect activates the para position for nucleophilic attack, enhancing substitution rates.

This compound’s versatility in oxidation, reduction, and substitution reactions makes it a valuable intermediate for synthesizing bioactive molecules, particularly anticoagulants and enzyme inhibitors . Ongoing studies focus on optimizing reaction conditions to improve yields and selectivity for pharmaceutical applications.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- Halogenation : The 2-Cl,4-F substitution on the phenyl ring (target compound) provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like -CF3 (e.g., in ). This impacts acidity (pKa) and interactions with biological targets .

- Trifluoromethyl vs. Carboxylic Acid : Compounds with -CF3 () exhibit higher lipophilicity and metabolic stability compared to the target compound, which prioritizes hydrogen bonding via -COOH .

Steric and Conformational Differences

Functional Group Modifications

- Cyano and Methoxy Additions: The analog in (compound 13e) includes a cyano group (-CN) and methoxyphenyl substituent, enhancing π-π stacking and polarity but reducing metabolic stability compared to the target compound .

- Amide vs. Carboxylic Acid: Morpholino- or piperidinyl-amide derivatives () replace -COOH with amide groups, improving solubility but reducing acidity .

Research Implications

The structural diversity of pyrazole-carboxylic acid derivatives underscores their versatility in drug design. Comparative studies of substituent effects, as highlighted in this analysis, guide optimization for target selectivity and pharmacokinetic properties.

Biological Activity

1-(2-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include a pyrazole ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of halogen atoms (chlorine and fluorine) enhances its chemical reactivity and biological interactions.

- Molecular Formula : C10H6ClFN2O2

- Molecular Weight : 240.62 g/mol

- Structure : The compound features a pyrazole ring substituted with a 2-chloro-4-fluorophenyl group and a carboxylic acid, which influences its biological activity.

Antimicrobial Activity

Research indicates that 1-(2-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Potential

The compound has also been studied for its anticancer activity. Preliminary findings suggest that it can modulate pathways involved in cell proliferation and apoptosis. Interaction studies have demonstrated that it can bind to specific enzymes or receptors, potentially leading to therapeutic effects against cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Modulation of apoptosis and cell proliferation | |

| Enzyme Interaction | Binding to specific receptors/enzyme modulation |

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of 1-(2-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid was evaluated against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Study 2: Anticancer Mechanism

A separate investigation focused on the anticancer properties of the compound in human cancer cell lines. Results indicated that treatment with the compound led to significant reductions in cell viability, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induced apoptosis via the activation of caspase pathways.

Mechanistic Insights

The unique combination of chlorine and fluorine substituents on the aromatic ring enhances the compound's ability to interact with biological targets. Detailed mechanistic studies are necessary to elucidate how these interactions occur at the molecular level, particularly concerning its anticancer properties.

Future Directions

Ongoing research aims to further explore the biological activities of 1-(2-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. This includes:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity.

- Clinical Trials : Initiating clinical trials for potential therapeutic applications in infectious diseases and cancer treatment.

Q & A

Q. What are the established synthetic routes for 1-(2-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid?

The compound is synthesized via coupling reactions using benzotriazol-1-yloxytris(dimethylamino)-phosphonium hexafluorophosphate (BOP) as a coupling reagent. A typical procedure involves reacting the pyrazole-3-carboxylic acid precursor with amines (e.g., N-aminopiperidine, N-aminomorpholine) under reflux conditions. Yields vary (17–35%), influenced by substituent steric effects and reaction optimization .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- NMR Spectroscopy : NMR in CDCl identifies aromatic protons (δ 7.04–7.77 ppm) and amine/amide protons (δ 1.36–2.98 ppm). Splitting patterns (e.g., doublets, multiplets) confirm substitution positions .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group , , ) resolve bond angles and packing interactions. Data collection employs graphite-monochromated radiation with -scan absorption correction .

Q. How is purity assessed for this compound in academic research?

Purity is validated via:

- HPLC : Retention time consistency under gradient elution.

- NMR Integration : Quantitative analysis of proton ratios (e.g., aromatic vs. aliphatic signals).

- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., observed 565.9987 vs. calculated 564.9933 for analogs) .

Advanced Research Questions

Q. How can low reaction yields during synthesis be systematically optimized?

Yield optimization strategies include:

- Stoichiometric Adjustments : Increasing molar ratios of BOP reagent or amines to drive coupling efficiency.

- Temperature Modulation : Testing reflux vs. room-temperature conditions to balance reaction kinetics and byproduct formation.

- Catalyst Screening : Exploring alternatives to BOP (e.g., HATU, EDCI) for improved activation .

Q. What approaches resolve discrepancies in NMR data for pyrazole derivatives?

Conflicting NMR signals (e.g., overlapping aromatic protons) are addressed via:

- 2D NMR Techniques : COSY and HSQC to assign coupled spins and carbon-proton correlations.

- Solvent Effects : Switching to deuterated DMSO or acetone to sharpen broad peaks caused by hydrogen bonding .

Q. How do structural modifications influence biological activity in pyrazole analogs?

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhance receptor binding affinity, while methoxy groups increase solubility but reduce potency.

- Heterocyclic Additions : Morpholine or piperidine rings at the carboxamide position improve blood-brain barrier penetration in CB1 receptor ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.